Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Catalog No.
S15908279
CAS No.
M.F
C8H14ClNO3
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carbox...

Product Name

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H

InChI Key

SJQGZVRILUWAAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CO2)N.Cl

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound characterized by a unique oxabicycloheptane structure. This compound features a carboxylate group, an amino group, and a methyl ester functionality, contributing to its diverse chemical properties and potential biological activities. The molecular formula is C9H15ClN2O3C_9H_{15}ClN_2O_3 with a molecular weight of approximately 220.68 g/mol. Its structure allows for various interactions with biological systems, making it of interest in medicinal chemistry.

  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylate groups may act as nucleophiles.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Research indicates that methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound has potential antimicrobial effects against certain bacterial strains.
  • Neuroprotective Effects: Preliminary research indicates possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in drug development targeting metabolic disorders.

The synthesis of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves several steps:

  • Formation of the Bicyclic Structure: This can be achieved through cyclization reactions involving appropriate precursors, such as furan derivatives.
  • Introduction of Functional Groups: Subsequent reactions introduce the amino and carboxylate functionalities.
  • Methyl Ester Formation: The final step involves esterification to produce the methyl ester derivative.

Optimized synthetic routes often utilize modern techniques such as microwave-assisted synthesis or continuous flow reactors to improve yields and reduce reaction times.

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for developing new therapeutic agents targeting various diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Biological Studies: The compound is used in studies investigating enzyme mechanisms and protein interactions due to its ability to modulate biological pathways.

Interaction studies have demonstrated that methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can bind to various biological targets:

  • Receptors: It may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzymes: The compound has shown potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating metabolic disorders.

These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, including:

Compound NameIUPAC NameUnique Features
4-Amino-2-oxabicyclo[2.2.1]heptane4-Amino-bicyclo[2.2.1]heptan-1-oneLacks carboxylate functionality; potential different biological activity
7-Oxabicyclo[2.2.1]heptane7-Oxabicyclo[2.2.1]heptaneDifferent ring structure; used in flavoring and fragrance
4-Boc-amino-2-oxabicyclo[2.2.1]heptane4-tert-butoxycarbonylamino-bicyclo[2.2.1]heptanContains a Boc-protected amino group; useful in multi-step synthesis

Uniqueness

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride stands out due to its combination of an amino group and a carboxylate functionality within a bicyclic framework, offering unique reactivity and biological activity not found in its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.0662210 g/mol

Monoisotopic Mass

207.0662210 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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